molecular formula C35H46NO5P B565734 Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate CAS No. 1065472-74-3

Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate

Cat. No. B565734
CAS RN: 1065472-74-3
M. Wt: 591.729
InChI Key: VEHDCRGDBVXJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and evaluated compounds structurally similar to Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate for their antimicrobial activity. For instance, Bektaş et al. (2010) and Ünver et al. (2008) synthesized novel heterocyclic compounds including triazole and oxazole derivatives, which were evaluated for antimicrobial properties (Bektaş, Demirbaş, Demirbas, & Karaoglu, 2010) (Ünver, Düğdü, Sancak, & Er, 2008).

Cytotoxicity and Anticancer Activity

Some studies have investigated the cytotoxicity and potential anticancer properties of related compounds. Xu et al. (2004) isolated novel dibenzyl bromophenols from brown alga with selective cytotoxicity against human cancer cell lines (Xiuli Xu, Fuhang Song, Su-Juan Wang, et al., 2004). Bekircan et al. (2008) synthesized 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated them for anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Corrosion Inhibition

Rahmani et al. (2018) explored the use of oxazole derivatives as corrosion inhibitors, highlighting the potential application of similar compounds in protecting metals against corrosion (Rahmani, El-hajjaji, Hallaoui, et al., 2018).

Molecular Docking and Theoretical Studies

Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, analyzing their anti-cancer properties through molecular docking, which is relevant to understanding the potential applications of structurally related compounds (Karayel, 2021).

Enantioselective Synthesis in Immunotherapy

Lu and Bittman (2006) discussed the enantioselective synthesis of phosphate esters of the immunosuppressive lipid FTY720, illustrating the pharmaceutical applications of complex organophosphate compounds (Lu & Bittman, 2006).

properties

IUPAC Name

dibenzyl [2-methyl-4-[2-(4-octylphenyl)ethyl]-5H-1,3-oxazol-4-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46NO5P/c1-3-4-5-6-7-10-15-31-20-22-32(23-21-31)24-25-35(28-38-30(2)36-35)29-41-42(37,39-26-33-16-11-8-12-17-33)40-27-34-18-13-9-14-19-34/h8-9,11-14,16-23H,3-7,10,15,24-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHDCRGDBVXJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC2(COC(=N2)C)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.